Methyl 4-(dimethylamino)-2-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 4-(dimethylamino)-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)8-5-6-9(11(13)15-4)10(7-8)14-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFMHCGYQLYADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660685 | |
| Record name | Methyl 4-(dimethylamino)-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42832-22-4 | |
| Record name | Methyl 4-(dimethylamino)-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-(dimethylamino)-2-methoxybenzoic Acid
The most common and direct synthetic route to Methyl 4-(dimethylamino)-2-methoxybenzoate is the esterification of its corresponding acid, 4-(dimethylamino)-2-methoxybenzoic acid, with methanol.
-
- Refluxing 4-(dimethylamino)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid or perchloric acid hydrate iron).
- The reflux ensures complete conversion of the acid to the methyl ester.
- Water is formed as a byproduct and typically removed to drive the reaction forward.
Reaction Equation:
$$
\text{4-(dimethylamino)-2-methoxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst, reflux}} \text{this compound} + \text{water}
$$-
- Continuous flow reactors are employed to optimize temperature and pressure control, enhancing yield and purity.
- This method is scalable and allows for efficient solvent recovery and product isolation.
Oxidative Esterification via Paradimethylaminobenzaldehyde
An alternative preparation method involves the oxidative esterification of paradimethylaminobenzaldehyde with methanol under acidic conditions and hydrogen peroxide as an oxidant.
Procedure Details (From Patent CN103772225A):
- React paradimethylaminobenzaldehyde (53 g) with methyl alcohol (250 mL), perchloric acid hydrate iron (7–10 g) as catalyst.
- The mixture is cooled to approximately -5 °C.
- 33% hydrogen peroxide (43 mL) is added dropwise over about 1 hour while slowly warming to room temperature.
- Reaction proceeds for an additional 3 hours at room temperature.
- Methyl alcohol is reclaimed by vacuum distillation, and the product is isolated by vacuum rectification.
- Yields reported are high (~90–91%) with purity over 99% after purification.
-
- High yield and purity.
- Mild reaction conditions.
- Efficient solvent recovery.
Multi-Step Synthesis via Functional Group Transformations
A more complex synthetic route involves the following steps:
Step 1: Esterification of 3-hydroxy-4-methoxybenzoic acid with a C1-C4 alkyl alcohol to form the corresponding alkyl ester.
Step 2: Mannich-type reaction of the ester with formaldehyde and dimethylamine in the presence of an acid catalyst (acetic acid or hydrochloric acid) in solvents such as tetrahydrofuran, dioxane, or diethyl ether. Reaction temperatures range from 25 °C to reflux for 2–10 hours.
Step 3: Hydrogenation of the intermediate using palladium on charcoal under hydrogen pressure (5–6 kg/cm²) in methanol at 50–90 °C for 3–10 hours.
Step 4: Dealkylation using anhydrous aluminum chloride in solvents like toluene at 50–100 °C for 1–5 hours to yield the target compound.
-
- Concentration under reduced pressure.
- Acid-base extraction using hydrochloric acid and sodium bicarbonate.
- Organic solvent extraction and purification by recrystallization.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification of acid | 4-(dimethylamino)-2-methoxybenzoic acid | Methanol, Acid catalyst (e.g., H2SO4) | Reflux, removal of water | Not specified (typically high) | High | Simple, classical method |
| Oxidative esterification | Paradimethylaminobenzaldehyde | Methanol, Perchloric acid hydrate iron, H2O2 | -5 °C to RT, 3 hours | 90–91 | >99 | Mild, high yield, industrially scalable |
| Multi-step synthesis | 3-hydroxy-4-methoxybenzoic acid ester | Formaldehyde, Dimethylamine, Pd/C, AlCl3 | 25 °C to reflux, hydrogenation, dealkylation | Not specified | High | Allows structural modifications |
Analytical and Research Findings
Yield and Purity:
The oxidative esterification method consistently achieves yields above 90% with purities exceeding 99%, making it highly efficient for industrial applications.Reaction Monitoring:
Thin-layer chromatography (TLC) and gas chromatography (GC) are standard techniques to monitor reaction progress and confirm completion.Solvent Recovery:
Vacuum distillation is employed to recover alcohol solvents, enhancing sustainability and cost-effectiveness in industrial setups.Catalyst Role: Perchloric acid hydrate iron acts as an effective acid catalyst facilitating the oxidation and esterification steps, improving reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylamino)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzoates
Scientific Research Applications
Methyl 4-(dimethylamino)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(dimethylamino)-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 4-(dimethylamino)-2-methoxybenzoate
- CAS No.: 42832-22-4
- Molecular Formula: C₁₁H₁₅NO₃
- Molecular Weight : 209.24 g/mol
- Structure: A benzoate ester with a dimethylamino (-N(CH₃)₂) group at the 4-position and a methoxy (-OCH₃) group at the 2-position of the aromatic ring .
Comparison with Structurally Similar Compounds
Methyl 4-Acetamido-2-Hydroxybenzoate
- CAS No.: Not explicitly listed, but derivatives include 4093-29-2 (Methyl 4-(acetylamino)-2-methoxybenzoate) .
- Key Differences: Substituents: Acetamido (-NHCOCH₃) at the 4-position and hydroxyl (-OH) at the 2-position vs. dimethylamino and methoxy groups in the target compound. Applications: Used in synthesizing chlorinated derivatives (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate), which are intermediates in antiemetic drugs like metoclopramide .
Methyl 4-(Acetylamino)-5-Chloro-2-Methoxybenzoate
- CAS No.: 4093-31-6
- Key Differences: Substituents: Chlorine atom at the 5-position and acetylamino (-NHCOCH₃) at the 4-position. Impact: The chlorine atom increases molecular weight (243.68 g/mol) and alters electronic properties, enhancing electrophilic reactivity. This compound is a known impurity in APIs, requiring strict regulatory control .
2-(Diethylamino)Ethyl 4-Amino-5-Chloro-2-Methoxybenzoate
- CAS No.: 38339-95-6
- Key Differences: Ester Group: Substituted with a diethylaminoethyl (-OCH₂CH₂N(CH₂CH₃)₂) chain instead of a methyl ester. This compound is linked to metabolites of gastrointestinal motility agents .
Methyl 2,4-Dihydroxy-5-(2-Methylpropanamido)Benzoate
- CAS No.: Not provided, but structurally related to derivatives of methyl 5-amino-2,4-dihydroxybenzoate.
- Key Differences :
Comparative Data Table
Key Research Findings
- Electronic Effects: The dimethylamino group in the target compound is a stronger electron donor than acetamido or chloro substituents, influencing resonance stabilization and reaction rates in electrophilic substitution .
- Solubility: Methoxy groups generally reduce water solubility compared to hydroxylated analogs, but the dimethylamino group may improve solubility in acidic media via protonation .
Biological Activity
Methyl 4-(dimethylamino)-2-methoxybenzoate, often referred to as DMAB, is an organic compound with significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
This compound features a benzoate core with a dimethylamino group and a methoxy group. Its molecular formula is C11H15NO3, and its structure enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets.
The biological activity of DMAB is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions, which enhances its binding affinity to various molecular targets. The methoxy group contributes to its lipophilicity, allowing it to traverse biological membranes more effectively.
Biological Activity
- Enzyme Interactions : DMAB has been studied for its role in enzyme kinetics. It acts as a biochemical probe that can help elucidate enzyme mechanisms and interactions. Research indicates that it can inhibit certain enzymatic activities, which may be beneficial in drug development contexts.
- Photoinitiator Activity : The compound exhibits strong estrogenic activity, making it useful as a photoinitiator in sunscreens. This property allows it to absorb UV light effectively, providing protection against skin damage caused by sun exposure.
- Toxicological Profile : Despite its beneficial applications, DMAB is considered hazardous. It can cause skin irritation and is toxic if ingested or inhaled. This necessitates careful handling in laboratory and industrial settings.
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that DMAB could inhibit the activity of specific enzymes involved in metabolic pathways. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in therapeutic contexts.
- Photoprotection Efficacy : Research evaluating the efficacy of DMAB as a UV filter showed that it significantly reduces the harmful effects of UV radiation on skin cells. The compound's ability to act as an estrogenic agent also raises questions about its long-term safety in cosmetic applications.
Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used as a biochemical probe for studying enzyme interactions and kinetics. |
| Cosmetic Industry | Acts as a photoinitiator and UV filter in sunscreens due to estrogenic properties. |
| Organic Synthesis | Serves as an intermediate in synthesizing more complex organic molecules. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(dimethylamino)-2-methoxybenzoate, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via a multi-step pathway starting with selective functionalization of the benzoic acid scaffold. For example, dimethylamino and methoxy groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation. Reaction efficiency is validated using thin-layer chromatography (TLC) to monitor intermediates and high-performance liquid chromatography (HPLC) to confirm purity (>95%) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation.
Q. How can researchers ensure high purity during synthesis, and what purification techniques are most effective?
- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) is effective for intermediate purification. Recrystallization from ethanol or methanol is recommended for final product purification. Purity validation should include melting point analysis, HPLC retention time comparison with reference standards, and elemental analysis (C, H, N) .
Advanced Research Questions
Q. What methodologies are recommended for detecting and quantifying trace impurities in this compound?
- Methodological Answer : Impurity profiling requires HPLC coupled with photodiode array (PDA) detection or ultra-high-performance liquid chromatography (UHPLC)-MS. Reference standards, such as Methyl 4-(acetylamino)-2-methoxybenzoate (a known impurity), should be used for calibration . Limit of detection (LOD) and quantification (LOQ) studies must adhere to ICH guidelines (e.g., Q3A/B).
Q. How do electronic effects of substituents influence the compound’s reactivity in catalytic or photochemical applications?
- Methodological Answer : The electron-donating dimethylamino and methoxy groups enhance resonance stabilization, affecting redox properties. Electrochemical studies (cyclic voltammetry) and density functional theory (DFT) calculations can predict reactivity. For photochemical applications, UV-Vis spectroscopy and fluorescence quenching assays are used to study excited-state behavior .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) during characterization?
- Methodological Answer : Deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, HSQC) clarify complex splitting patterns caused by adjacent substituents. Variable-temperature NMR can resolve dynamic effects. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Application-Focused Questions
Q. What role does this compound play in pharmaceutical impurity profiling?
- Methodological Answer : The compound is a key impurity standard in metoclopramide synthesis. Its quantification ensures compliance with regulatory limits (e.g., ≤0.15% per EP/USP). Stability-indicating methods, such as forced degradation studies (acid/base hydrolysis, oxidative stress), validate its role in impurity tracking .
Q. Can this compound serve as a ligand in metal-catalyzed reactions, and how is its coordination behavior studied?
- Methodological Answer : The dimethylamino group may act as a weak Lewis base. Coordination studies with transition metals (e.g., Pd, Cu) are conducted using UV-Vis titration and X-ray absorption spectroscopy (XAS). Catalytic activity is assessed in cross-coupling reactions (e.g., Suzuki-Miyaura) with turnover frequency (TOF) calculations .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Design of experiments (DoE) approaches, such as response surface methodology (RSM), identify critical parameters (temperature, catalyst loading). Kinetic studies (via in-situ IR or Raman spectroscopy) optimize reaction time. Pilot-scale batches require careful heat/mass transfer analysis to prevent exothermic runaway .
Q. What computational tools predict the compound’s solubility and stability under varying storage conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and Hansen solubility parameters predict solubility in organic solvents. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) inform storage recommendations (e.g., 0–6°C in amber vials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
